molecular formula C17H13BrN2O3S2 B6072082 Ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B6072082
M. Wt: 437.3 g/mol
InChI Key: JOKRZAGUPZQNME-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate: is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, a thiophene ring, and a phenyl group, making it a molecule of interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole and thiophene rings, followed by their coupling. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazole and thiophene rings allows it to bind to active sites of enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is unique due to its combination of a thiazole ring, a thiophene ring, and a phenyl group, which imparts distinct chemical properties and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S2/c1-2-23-16(22)14-13(10-6-4-3-5-7-10)19-17(25-14)20-15(21)11-8-9-12(18)24-11/h3-9H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKRZAGUPZQNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(S2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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